molecular formula C24H27ClN4O2S B2959749 N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1185063-85-7

N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2959749
CAS No.: 1185063-85-7
M. Wt: 471.02
InChI Key: MFZQGGDLGHGHCS-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis Applications

The study by Latli and Casida (1995) explores the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, demonstrating the significance of such compounds in studying metabolism and mode of action through high specific activity isotopes. This research underscores the importance of chemical synthesis techniques in understanding herbicide behavior and safety measures in agriculture【Latli & Casida, 1995】(https://consensus.app/papers/radiosynthesis-chloroacetanilide-herbicide-phenyl43h-latli/c74fa4023d775fbab0f87e67a9a960d9/?utm_source=chatgpt).

Metabolism and Toxicology Studies

Coleman et al. (2000) conducted comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes, highlighting the carcinogenic potential of these compounds in rats and the complex metabolic pathways involved. Such studies are crucial for understanding the human health implications of exposure to these chemicals【Coleman et al., 2000】(https://consensus.app/papers/metabolism-chloroacetamide-herbicides-selected-coleman/acf53a5e16e35b9caf0d06a92dabc794/?utm_source=chatgpt).

Anticancer and Antimicrobial Activity

Kumar et al. (2019) synthesized new N-aryl substituted phenyl acetamide analogs, testing their inhibition activity against cancer cell lines and their antimicrobial activities. This research illustrates the therapeutic potential of novel synthetic compounds in addressing health challenges【Kumar et al., 2019】(https://consensus.app/papers/synthesis-analogs-3methyl124-triazolo-phthalazines-kumar/9288d2e1ed045e9ea2abb8a31f138e9c/?utm_source=chatgpt).

Pharmacological Characterization

The study by Grimwood et al. (2011) on κ-opioid receptor antagonists demonstrates how chemical analogs can have significant implications in developing treatments for depression and addiction disorders. This highlights the broader impact of chemical research on pharmaceutical development【Grimwood et al., 2011】(https://consensus.app/papers/characterization-grimwood/8298b58aeccc599f9e4217cfe05bb988/?utm_source=chatgpt).

Environmental Fate and Activity

Banks and Robinson (1986) investigated the soil reception and activity of acetochlor and related herbicides, shedding light on environmental interactions and the impact of agricultural practices on herbicide efficacy and persistence【Banks & Robinson, 1986】(https://consensus.app/papers/soil-reception-activity-acetochlor-alachlor-metolachlor-banks/bfa50f33d0115f91ab60b79133cb8d38/?utm_source=chatgpt).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c1-16-19(25)5-4-6-20(16)26-21(30)15-32-23-22(17-7-9-18(31-3)10-8-17)27-24(28-23)11-13-29(2)14-12-24/h4-10H,11-15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZQGGDLGHGHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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